

# Spectroscopic Profile of 3-Mercapto-3-methylbutyl formate: A Technical Guide

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## Compound of Interest

Compound Name: 3-Mercapto-3-methylbutyl formate

Cat. No.: B133599

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This technical guide provides an in-depth overview of the spectroscopic data for **3-Mercapto-3-methylbutyl formate** (CAS No. 50746-10-6), a key flavor compound found in roasted coffee and various fruits. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for data acquisition, and a proposed fragmentation pathway based on mass spectral evidence.

## Chemical Structure and Properties

- IUPAC Name: (3-methyl-3-sulfanylbutyl) formate[1]
- Molecular Formula: C<sub>6</sub>H<sub>12</sub>O<sub>2</sub>S[2]
- Molecular Weight: 148.22 g/mol [3]
- Appearance: Colorless to light yellow liquid[4]
- Odor: Fruity, tropical, passion fruit-like[5]

## Spectroscopic Data

The following tables summarize the key <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry data for **3-Mercapto-3-methylbutyl formate**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.05	s	1H	H-1 (Formate)
4.31	t	2H	H-4 (CH <sub>2</sub> -O)
1.95	t	2H	H-5 (CH <sub>2</sub> -C(S))
1.45	s	1H	H-7 (SH)
1.38	s	6H	H-8, H-9 (2xCH <sub>3</sub> )

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Assignment
161.2	C-1 (C=O)
60.8	C-4 (CH <sub>2</sub> -O)
43.5	C-6 (C(CH <sub>3</sub> ) <sub>2</sub> -S)
39.8	C-5 (CH <sub>2</sub> -C(S))
29.8	C-8, C-9 (2xCH <sub>3</sub> )

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment Ion
148	5	[M] <sup>+</sup>
102	100	[M - H <sub>2</sub> S - CH <sub>2</sub> ] <sup>+</sup>
87	30	[M - CH <sub>2</sub> O - CH <sub>3</sub> ] <sup>+</sup>
74	40	[M - C <sub>4</sub> H <sub>8</sub> S] <sup>+</sup>
59	85	[C <sub>3</sub> H <sub>7</sub> S] <sup>+</sup>
47	25	[CH <sub>2</sub> SH] <sup>+</sup>
41	60	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The spectroscopic data presented were obtained using the following methodologies:

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AM 360 spectrometer operating at 360 MHz for proton and 90 MHz for carbon nuclei. The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

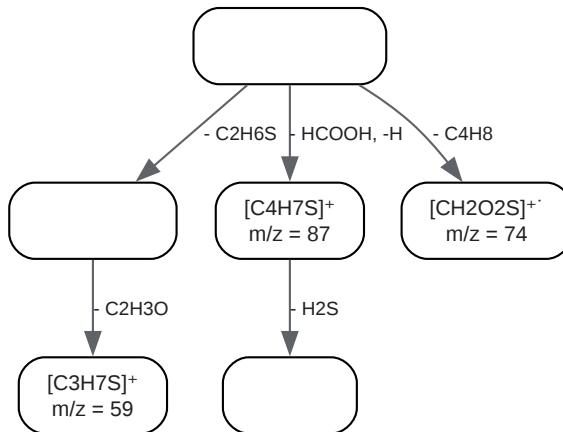
### Mass Spectrometry (MS)

Electron impact mass spectra (EI-MS) were generated at 70 eV using a Finnigan MAT MS 8230 mass spectrometer. The instrument was coupled with an OV-1701 capillary column for sample introduction.

### Mass Spectrometry Fragmentation Pathway

The fragmentation of **3-Mercapto-3-methylbutyl formate** under electron ionization is a complex process. The proposed pathway aims to explain the formation of the major observed fragment ions.

Proposed Mass Spectrometry Fragmentation Pathway of 3-Mercapto-3-methylbutyl formate



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